molecular formula C13H10N2O3S B5856647 Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- CAS No. 62127-98-4

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-

Cat. No.: B5856647
CAS No.: 62127-98-4
M. Wt: 274.30 g/mol
InChI Key: SDQPEVPMZCICME-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- (CAS: 62127-98-4) is a structurally complex organic compound with the molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.3 g/mol . Its structure comprises an ethanone (acetyl) group attached to a phenyl ring, which is further linked via a Schiff base (-CH=N-) to a 5-nitrothiophene moiety. This combination of aromatic and heterocyclic groups imparts unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and organic synthesis. The compound is commercially available, with suppliers like Alinda Chemical Ltd. listing it under stringent handling protocols due to its reactive nitro and thiophene substituents .

Properties

IUPAC Name

1-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-9(16)10-2-4-11(5-3-10)14-8-12-6-7-13(19-12)15(17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQPEVPMZCICME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354872
Record name Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62127-98-4
Record name Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- typically involves the reaction of 5-nitro-2-thiophene carboxaldehyde with 4-aminoacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Synthetic Route:

    Starting Materials: 5-nitro-2-thiophene carboxaldehyde and 4-aminoacetophenone.

    Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with a catalyst like piperidine or acetic acid.

    Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is then heated under reflux conditions for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction:

  • Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation. This reaction converts the nitro group to an amino group, resulting in the formation of the corresponding amine derivative.

Substitution:

  • The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents for these reactions include nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Chemical Reactions

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- can undergo several chemical transformations:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
  • Reduction : Converting the nitro group to an amino group via sodium borohydride or catalytic hydrogenation.
  • Nucleophilic Substitution : Particularly at the nitro group using amines or thiols.

Chemistry

Ethanone serves as a vital building block in organic synthesis due to its unique structure. It is utilized to create more complex organic molecules and intermediates in various chemical reactions.

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties , making it valuable in developing new pharmaceuticals. Its interactions with biological systems suggest possible applications in treating infections caused by resistant pathogens.

Medicine

Studies have explored Ethanone's potential as an anti-inflammatory and anticancer agent . Its ability to modulate specific biological targets positions it as a candidate for drug development aimed at treating various diseases, including cancer and inflammatory disorders.

Industrial Applications

In industry, Ethanone is used in producing advanced materials such as polymers and dyes. Its chemical properties are advantageous for creating products with specific functionalities.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- involves its interaction with specific molecular targets. The nitro group and thienyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related ethanone derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications Reference
1-[4-[[(5-Nitro-2-thienyl)methylene]amino]phenyl]ethanone (62127-98-4) C₁₃H₁₀N₂O₃S 274.3 Nitrothiophene, Schiff base, ethanone Potential use in dyes, sensors, or bioactive molecules
1-(5-Amino-4-nitro-2-thienyl)ethanone (1009-57-0) C₆H₆N₂O₃S 186.2 Aminonitrothiophene, ethanone Higher boiling point (387.9°C) due to H-bonding; used in heterocyclic synthesis
1-(2-Amino-4-methylphenyl)ethanone (2835-77-0) C₉H₁₁NO 149.2 Amino, methylphenyl, ethanone Structural similarity score: 1.00; precursor in pharmaceutical intermediates
1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethanone (196797-05-4) C₁₄H₁₆N₂OS 260.4 Thiazole, phenylethylamino, ethanone Lower molecular weight; potential biological activity

Physicochemical Properties

  • Solubility: The nitro group in the target compound reduces polarity compared to amino-substituted analogs (e.g., 2835-77-0), decreasing water solubility but enhancing organic solvent compatibility.
  • Thermal Stability: The nitro-thiophene moiety increases thermal decomposition risks compared to non-nitro derivatives (e.g., 1-[4-(tert-butyl)phenyl]ethanone in ).
  • Electronic Effects: The electron-deficient nitro group enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions than its amino or hydroxy counterparts (e.g., 498-02-2 in ).

Biological Activity

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- features a thienyl moiety with a nitro group, contributing to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

C13H10N4O2S\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Antimicrobial Properties

The compound has demonstrated notable antimicrobial and antifungal activities. In a comparative study, Ethanone exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin:

Bacterial StrainEthanone MIC (µg/mL)Ampicillin MIC (µg/mL)
E. coli2030
S. aureus2535
Bacillus subtilis1525

These findings suggest that Ethanone may serve as a promising lead compound for developing new antimicrobial agents .

Anticancer Activity

Ethanone has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it was reported that the compound inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM, which is competitive with established chemotherapeutics .

The biological activity of Ethanone is largely attributed to its ability to interact with various molecular targets. The nitro group is crucial for its antimicrobial activity, likely through the inhibition of bacterial enzymes involved in cell wall synthesis. Additionally, the thienyl moiety enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Case Studies

  • Antimicrobial Efficacy : In a study published in Medicinal Chemistry, Ethanone was tested against clinical isolates of bacteria and fungi. The results indicated a significant zone of inhibition compared to controls, highlighting its potential as an effective antimicrobial agent .
  • Anticancer Research : A research article detailed the effects of Ethanone on human breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis via caspase activation .

Comparison with Similar Compounds

Ethanone can be compared to other derivatives with varying functional groups:

Compound NameStructure TypeKey Activity
Ethanone, 1-[4-[[(2-thienyl)methylene]amino]phenyl]-Thienyl derivativeModerate antibacterial
Ethanone, 1-[4-[[(5-nitro-2-furyl)methylene]amino]phenyl]-Furan derivativeLower anticancer activity
Ethanone, 1-[4-[[(5-nitro-2-pyridyl)methylene]amino]phenyl]-Pyridine derivativeEnhanced antifungal activity

This comparison illustrates how modifications to the core structure can influence biological properties significantly .

Q & A

Basic Research Question

  • Thermal Stability : TGA/DSC analysis (N₂ atmosphere, 25–400°C) reveals decomposition onset at ~200°C .
  • Photostability : UV irradiation (254 nm) monitors nitro group degradation via HPLC.
  • Hydrolytic Stability : Reflux in aqueous ethanol (pH 1–14) for 24 hours; quantify unreacted compound via LC-MS.

Storage Recommendations : Store in amber vials at –20°C under argon to prevent oxidation .

How is the compound utilized in coordination chemistry, and what ligand properties are critical?

Advanced Research Question
The imine nitrogen and thiophene sulfur act as donor sites:

  • Metal Complexation : React with transition metals (e.g., Cu(II), Ni(II)) in methanol/ammonia mixtures. Characterize via:
    • Magnetic Susceptibility : Paramagnetic behavior in Cu(II) complexes.
    • Cyclic Voltammetry : Redox peaks for metal-centered transitions .
  • Ligand Design : Steric effects from the phenyl group influence coordination geometry (e.g., square planar vs. octahedral).

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